
(R)-3,3-Difluoro-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,3-Difluoro-2-methylbutan-1-ol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluoro-2-methylbutan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-methylbutan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of ®-3,3-Difluoro-2-methylbutan-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
®-3,3-Difluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to yield the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-2-methylbutanal or 3,3-difluoro-2-methylbutanone.
Reduction: Formation of 3,3-difluoro-2-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3,3-Difluoro-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-3,3-Difluoro-2-methylbutan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3,3-Difluoro-2-methylbutane: Lacks the hydroxyl group, resulting in different chemical reactivity.
®-3,3-Difluoro-2-methylbutan-2-ol: The hydroxyl group is attached to a different carbon, leading to variations in physical and chemical properties.
®-3,3-Difluoro-2-methylbutanoic acid: Contains a carboxyl group instead of a hydroxyl group, significantly altering its reactivity and applications.
Uniqueness
®-3,3-Difluoro-2-methylbutan-1-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical properties. These properties make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.
Propriétés
Formule moléculaire |
C5H10F2O |
|---|---|
Poids moléculaire |
124.13 g/mol |
Nom IUPAC |
(2R)-3,3-difluoro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H10F2O/c1-4(3-8)5(2,6)7/h4,8H,3H2,1-2H3/t4-/m1/s1 |
Clé InChI |
LYCROCVBYVMABV-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](CO)C(C)(F)F |
SMILES canonique |
CC(CO)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




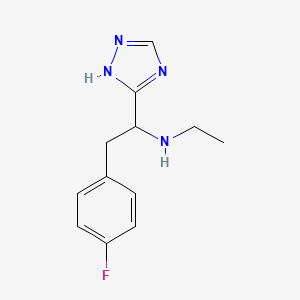
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
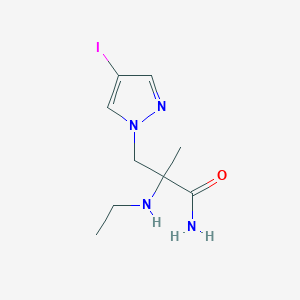

![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
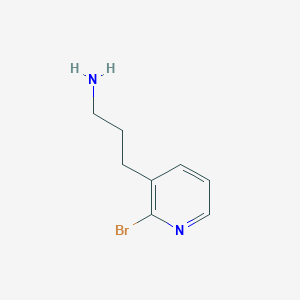
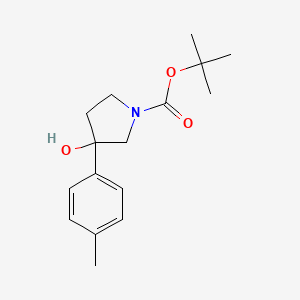

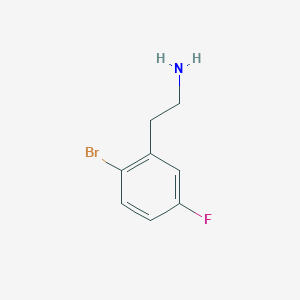


![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
